molecular formula C15H14N2O2S B2361256 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 890960-61-9

5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No. B2361256
CAS RN: 890960-61-9
M. Wt: 286.35
InChI Key: HGUINCDQDPLPKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine, it’s worth noting that tryptamines, which are related compounds, are synthesized by decarboxylating the amino acid tryptophan .


Physical And Chemical Properties Analysis

There is limited information available on the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis and Biological Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives, including benzothiazole compounds, were synthesized and found to exhibit good to moderate antimicrobial activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Dyeing and Pigment Applications

Benzothiazole derivatives have been utilized in the synthesis of heteroarylazo disperse dyes, which color cellulose acetate in red to greenish-blue hues. The color properties of these dyes, derived from benzothiazole, suggest their application in dyeing and pigments, showcasing the versatility of benzothiazole compounds in materials science (Georgiadou & Tsatsaroni, 2002).

Antitumor Properties

The antitumor properties of benzothiazole derivatives have been investigated, with certain compounds exhibiting highly selective and potent antitumor activities. Amino acid prodrugs of novel antitumor benzothiazoles have been evaluated preclinically, demonstrating the potential of these compounds in cancer therapy (Bradshaw et al., 2002).

Chemical Modification and Material Applications

Benzothiazole derivatives have been incorporated into polymers for functional modifications, such as the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including benzothiazole derivatives. These modifications have enhanced the thermal stability and biological activity of the polymers, indicating their potential in material science and medical applications (Aly & El-Mohdy, 2015).

Future Directions

Given the limited information available on 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential hazards would be crucial. This would require extensive laboratory testing and analysis .

properties

IUPAC Name

5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-10-7-8-14-12(9-10)17-15(20-14)16-11-5-3-4-6-13(11)19-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUINCDQDPLPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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